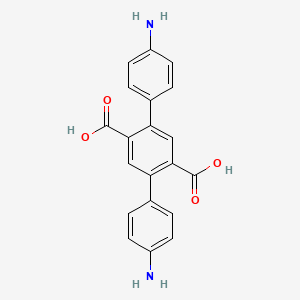
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, a chlorophenyl group, and a trifluoroethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Bromination and Methylation: The pyrazole ring is then brominated and methylated using bromine and methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Chlorophenyl Group: The brominated and methylated pyrazole is coupled with a chlorophenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Introduction of Trifluoroethanone Moiety: Finally, the trifluoroethanone group is introduced through nucleophilic substitution reactions using trifluoroacetic anhydride or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions: 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The trifluoroethanone moiety plays a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
- 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N’-[(Z)-(3,5-dichloro-2-nitrophenyl)methylene]propanehydrazide
Comparison: 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and enhanced reactivity in certain chemical reactions. Its trifluoroethanone moiety also contributes to its potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C12H7BrClF3N2O |
|---|---|
分子量 |
367.55 g/mol |
IUPAC 名称 |
1-[2-(4-bromo-3-methylpyrazol-1-yl)-4-chlorophenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H7BrClF3N2O/c1-6-9(13)5-19(18-6)10-4-7(14)2-3-8(10)11(20)12(15,16)17/h2-5H,1H3 |
InChI 键 |
QGUYMUVXHXKIRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1Br)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


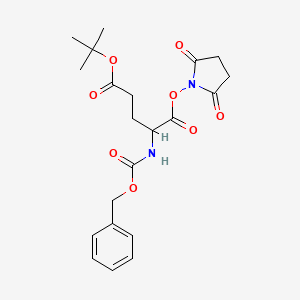

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
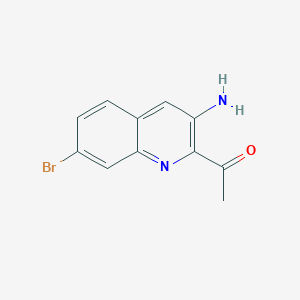
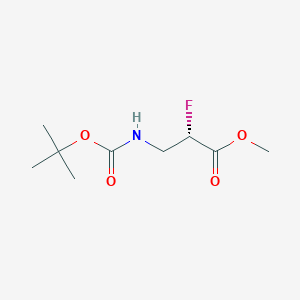
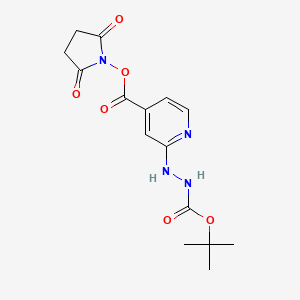
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
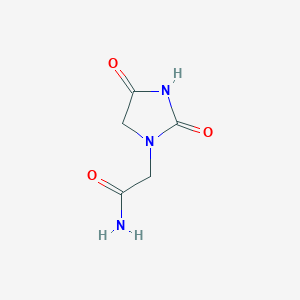

![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
